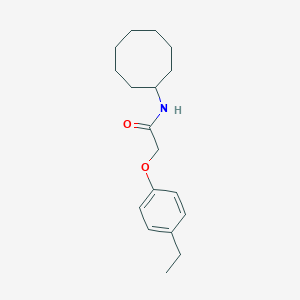
N-cyclooctyl-2-(4-ethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-2-(4-ethylphenoxy)acetamide, also known as CR665, is a novel compound that has been synthesized and investigated for its potential applications in scientific research. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological and pathological processes, including pain, inflammation, anxiety, and depression.
科学的研究の応用
N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been investigated for its potential applications in various scientific research fields, including pain management, inflammation, anxiety, and depression. In preclinical studies, N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain. It has also been reported to reduce inflammation in animal models of inflammatory bowel disease and arthritis. Moreover, N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been shown to exhibit anxiolytic and antidepressant effects in animal models of anxiety and depression.
作用機序
N-cyclooctyl-2-(4-ethylphenoxy)acetamide exerts its pharmacological effects by inhibiting the activity of FAAH, which is an enzyme that hydrolyzes endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-cyclooctyl-2-(4-ethylphenoxy)acetamide increases the levels of endocannabinoids, which in turn activate cannabinoid receptors in the brain and peripheral tissues. The activation of cannabinoid receptors leads to various physiological effects, including pain relief, anti-inflammatory effects, and anxiolytic and antidepressant effects.
Biochemical and physiological effects:
N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been shown to increase the levels of endocannabinoids such as anandamide and 2-AG in various tissues, including the brain, spinal cord, and peripheral tissues. This increase in endocannabinoid levels leads to the activation of cannabinoid receptors, which in turn modulate various physiological processes. In preclinical studies, N-cyclooctyl-2-(4-ethylphenoxy)acetamide has been shown to exhibit potent analgesic effects, reduce inflammation, and exhibit anxiolytic and antidepressant effects.
実験室実験の利点と制限
One of the advantages of using N-cyclooctyl-2-(4-ethylphenoxy)acetamide in lab experiments is its specificity for FAAH inhibition. Unlike other FAAH inhibitors, N-cyclooctyl-2-(4-ethylphenoxy)acetamide does not inhibit other enzymes such as fatty acid binding proteins (FABPs) or monoacylglycerol lipase (MAGL), which can complicate the interpretation of results. However, one of the limitations of using N-cyclooctyl-2-(4-ethylphenoxy)acetamide is its relatively low solubility in aqueous solutions, which can make it challenging to administer in certain experimental settings.
将来の方向性
There are several future directions for the investigation of N-cyclooctyl-2-(4-ethylphenoxy)acetamide. One area of interest is the potential use of N-cyclooctyl-2-(4-ethylphenoxy)acetamide in the treatment of neuropathic pain, which is a type of chronic pain that is difficult to manage with current therapies. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of N-cyclooctyl-2-(4-ethylphenoxy)acetamide in humans, which could inform the development of clinical trials. Additionally, the investigation of the effects of N-cyclooctyl-2-(4-ethylphenoxy)acetamide on other physiological processes, such as appetite and sleep, could provide further insight into its potential therapeutic applications.
合成法
The synthesis of N-cyclooctyl-2-(4-ethylphenoxy)acetamide involves the reaction of cyclooctylamine with 4-ethylphenyl chloroacetate in the presence of a base, followed by hydrolysis of the resulting ester with sodium hydroxide. The final product is obtained after purification by column chromatography. This method has been reported to yield N-cyclooctyl-2-(4-ethylphenoxy)acetamide in high purity and yield.
特性
分子式 |
C18H27NO2 |
|---|---|
分子量 |
289.4 g/mol |
IUPAC名 |
N-cyclooctyl-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C18H27NO2/c1-2-15-10-12-17(13-11-15)21-14-18(20)19-16-8-6-4-3-5-7-9-16/h10-13,16H,2-9,14H2,1H3,(H,19,20) |
InChIキー |
ACCBCVIRBHOGFU-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2 |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2CCCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({5-bromo-2-methoxy-4-[(5-oxo-1-phenyl-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}methyl)benzonitrile](/img/structure/B297352.png)

![4-{3-ethoxy-4-[(2-fluorobenzyl)oxy]-5-iodobenzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297354.png)

![4-({5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furyl}methylene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B297356.png)
![ethyl 2-chloro-5-[8-(diphenylmethylidene)-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl]benzoate](/img/structure/B297358.png)
![(Z)-7-(2-methoxyphenyl)-10-((2-(prop-2-yn-1-yloxy)naphthalen-1-yl)methylene)-7,10-dihydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9(6H)-one](/img/structure/B297363.png)
![(14Z)-11-(4-bromophenyl)-14-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297364.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B297366.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)



amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)